Specific Scientific Field: Oncology and cancer research.
Summary of Application:3-cyano-N-[1-(furan-2-yl)propan-2-yl]benzamide: has shown promising anticancer properties. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer cells. The compound inhibits cell proliferation and induces apoptosis (programmed cell death) in cancer cells.
Experimental Procedures:Cell Culture: Cancer cell lines are cultured in appropriate media.
Treatment: Cells are exposed to varying concentrations of the compound.
Assessment: Researchers measure cell viability, apoptosis rates, and changes in gene expression.
Quantitative Data: IC50 values (concentration required to inhibit cell growth by 50%) are determined.
Antiproliferative Activity: The compound significantly reduces cancer cell growth.
Apoptosis Induction: Increased apoptotic cell population.
uPA Inhibition: The compound inhibits urokinase-type plasminogen activator (uPA), an enzyme associated with cancer metastasis.
3-cyano-N-[1-(furan-2-yl)propan-2-yl]benzamide is an organic compound characterized by the presence of a cyano group, a furan ring, and a benzamide moiety. Its molecular formula is CHNO, and it has a molecular weight of approximately 254.28 g/mol. The compound's structure includes a furan ring attached to a propan-2-yl group, which is further connected to a benzamide group through a cyano linkage. This unique configuration contributes to its distinct chemical properties and potential biological activities .
Research into the biological activity of 3-cyano-N-[1-(furan-2-yl)propan-2-yl]benzamide suggests potential antimicrobial and anticancer properties. The compound's mechanism of action may involve interactions with specific molecular targets, where the cyano group acts as an electrophile and the furan ring engages in π-π interactions with aromatic residues in proteins. This could modulate enzyme or receptor activity, leading to various biological effects.
The synthesis of 3-cyano-N-[1-(furan-2-yl)propan-2-yl]benzamide generally involves the reaction of 3-cyanobenzoyl chloride with 1-(furan-2-yl)propan-2-amine. This reaction typically occurs in the presence of a base, such as triethylamine, to neutralize hydrochloric acid produced during the process. The reaction mixture is stirred at room temperature until completion .
For large-scale production, continuous flow reactors and automated systems may enhance efficiency and yield. Purification steps like recrystallization or chromatography are employed to achieve high purity of the final product.
3-cyano-N-[1-(furan-2-yl)propan-2-yl]benzamide has several applications across various fields:
Studies investigating the interactions of 3-cyano-N-[1-(furan-2-yl)propan-2-yl]benzamide with biological macromolecules reveal its potential role in modulating protein functions. The compound's unique structure allows it to bind effectively to target sites on proteins or enzymes, influencing their activity and potentially leading to therapeutic effects.
Several compounds share structural similarities with 3-cyano-N-[1-(furan-2-yl)propan-2-yl]benzamide:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-cyano-N-(prop-2-en-1-yl)benzamide | Contains an enynyl group instead of a furan | Lacks the furan ring which may affect reactivity |
| 3-cyano-N-(2-furylmethyl)benzamide | Features a furan ring but different substituents | Different substitution pattern may lead to varied biological activity |
| 1-(furan-2-yl)propan-1-ol | Simple alcohol structure without cyano or amide groups | Lacks both cyano and amide functionalities impacting chemical behavior |
The uniqueness of 3-cyano-N-[1-(furan-2-yl)propan-2-yl]benzamide lies in its combination of both a furan ring and a cyano group, which provides distinct chemical reactivity and potential biological activities not found in other similar compounds .